Cas no 1261823-79-3 (2-Fluoro-5-(3-trifluoromethylphenyl)phenol)
2-Fluoro-5-(3-trifluoromethylphenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- MFCD18313926
- 2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95%
- 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- 1261823-79-3
- 2-FLUORO-5-(3-TRIFLUOROMETHYLPHENYL)PHENOL
- DTXSID40684429
- 2-Fluoro-5-(3-trifluoromethylphenyl)phenol
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- MDL: MFCD18313926
- Inchi: 1S/C13H8F4O/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H
- InChI Key: YYMXAVMIGNCLTM-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1C=CC(=C(C=1)O)F)(F)F
Computed Properties
- Exact Mass: 256.05112752Da
- Monoisotopic Mass: 256.05112752Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 20.2Ų
2-Fluoro-5-(3-trifluoromethylphenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011009323-250mg |
4-Fluoro-3-hydroxy-3'-(trifluoromethyl)biphenyl |
1261823-79-3 | 97% | 250mg |
470.40 USD | 2021-07-05 | |
| Alichem | A011009323-500mg |
4-Fluoro-3-hydroxy-3'-(trifluoromethyl)biphenyl |
1261823-79-3 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
| Alichem | A011009323-1g |
4-Fluoro-3-hydroxy-3'-(trifluoromethyl)biphenyl |
1261823-79-3 | 97% | 1g |
1,460.20 USD | 2021-07-05 | |
| abcr | AB319963-5 g |
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95%; . |
1261823-79-3 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB319963-5g |
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95%; . |
1261823-79-3 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-Fluoro-5-(3-trifluoromethylphenyl)phenol Suppliers
2-Fluoro-5-(3-trifluoromethylphenyl)phenol Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-Fluoro-5-(3-trifluoromethylphenyl)phenol
Introduction to 2-Fluoro-5-(3-Trifluoromethylphenyl)Phenol (CAS No. 1261823-79-3)
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, also known by its CAS number 1261823-79-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a phenolic group with a trifluoromethyl-substituted aromatic ring and a fluorine atom. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for research and industrial applications.
The synthesis of 2-fluoro-5-(3-trifluoromethylphenyl)phenol involves advanced organic chemistry techniques, often requiring multi-step reactions to achieve the desired product. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for its use in high-performance materials and pharmaceuticals. Researchers have explored various methods, including Suzuki coupling reactions and directed metalation strategies, to efficiently construct the molecule's complex architecture.
One of the most notable features of this compound is its strong electron-withdrawing properties due to the trifluoromethyl group and the fluorine atom. These groups significantly influence the electronic structure of the molecule, making it highly reactive in certain chemical transformations. For instance, in catalytic applications, 2-fluoro-5-(3-trifluoromethylphenyl)phenol has been shown to act as an effective ligand in transition metal complexes, facilitating selective catalysis in challenging reactions such as cross-couplings and enantioselective reductions.
In terms of biological applications, recent research has highlighted the potential of this compound as a lead molecule in drug discovery. Its unique structure allows for interactions with specific protein targets, making it a promising candidate for developing new therapeutic agents. Studies have demonstrated its ability to modulate enzyme activity and influence cellular signaling pathways, opening avenues for its use in treating various diseases, including cancer and inflammatory disorders.
The material science community has also taken interest in 2-fluoro-5-(3-trifluoromethylphenyl)phenol due to its excellent thermal stability and mechanical properties. When incorporated into polymer matrices or used as a building block for advanced materials, this compound can enhance the performance of electronic devices and structural composites. Researchers are actively investigating its role in creating high-performance polymers and nanomaterials with tailored functionalities.
From an environmental standpoint, understanding the degradation pathways and ecological impact of CAS 1261823-79-3 is crucial for sustainable chemical practices. Recent studies have examined its biodegradation under various conditions, providing insights into its environmental fate and potential risks. These findings are essential for developing safe handling procedures and minimizing ecological impacts during industrial use.
In conclusion, 2-fluoro-5-(3-trifluoromethylphenyl)phenol (CAS No. 1261823-79-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application development, position it as a key molecule in modern chemistry research. As scientists continue to explore its potential, this compound is expected to play an increasingly important role in shaping future innovations in materials science, pharmacology, and beyond.
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